molecular formula C9H5F3O B1519303 1-Ethynyl-2-(trifluoromethoxy)benzene CAS No. 886363-40-2

1-Ethynyl-2-(trifluoromethoxy)benzene

Cat. No.: B1519303
CAS No.: 886363-40-2
M. Wt: 186.13 g/mol
InChI Key: QWFMOKRCLHCPSJ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H5F3O. It is characterized by a benzene ring substituted with an ethynyl group (-C≡CH) at the first position and a trifluoromethoxy group (-O-CF3) at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the reaction of 2-(trifluoromethoxy)phenylacetylene with appropriate reagents under controlled conditions. The reaction typically requires a catalyst, such as a palladium or copper-based catalyst, and may involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of production method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions may produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Ethynyl-2-(trifluoromethoxy)benzene has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.

  • Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

1-Ethynyl-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as 1-ethynyl-2-methyl-4-(trifluoromethoxy)benzene. While both compounds share the ethynyl and trifluoromethoxy groups, their differences in substitution patterns can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific structural features and reactivity profile.

Comparison with Similar Compounds

  • 1-ethynyl-2-methyl-4-(trifluoromethoxy)benzene

  • 1-ethynyl-2-(trifluoromethyl)benzene

  • 1-ethynyl-2-(difluoromethoxy)benzene

This comprehensive overview provides a detailed understanding of 1-Ethynyl-2-(trifluoromethoxy)benzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-ethynyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O/c1-2-7-5-3-4-6-8(7)13-9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFMOKRCLHCPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654132
Record name 1-Ethynyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-40-2
Record name 1-Ethynyl-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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